molecular formula C14H11BrN4O2 B8754039 3-Bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-Bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No.: B8754039
M. Wt: 347.17 g/mol
InChI Key: JGHRXGDLVFTFAA-UHFFFAOYSA-N
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Description

3-Bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H11BrN4O2 and its molecular weight is 347.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrN4O2

Molecular Weight

347.17 g/mol

IUPAC Name

3-bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C14H11BrN4O2/c1-9-4-2-5-10(16-9)8-18-11-6-3-7-12(19(20)21)13(11)14(15)17-18/h2-7H,8H2,1H3

InChI Key

JGHRXGDLVFTFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromo-4-nitro-1H-indazole (Preparation B; 40 g, 165 mmol) in anhydrous DMF (320 mL) was added at ambient temperature potassium carbonate (45.7 g, 331 mmol). 2-(Chloromethyl)-6-methylpyridine hydrochloride (31 g, 174 mmol) was added in portions, and the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was concentrated under reduced pressure. The residue was partitioned between water (800 mL) and methylene chloride (1000 mL). The phases were separated and the aqueous phase was extracted further with methylene chloride (200 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give a brown solid. The crude product was triturated with ether (400 mL) and the solids were collected by filtration, washed with ether, and dried under vacuum to afford the desired product as brown solid (46 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitro-1H-indazole (1.0 g, 6.1 mmol) and N-bromosuccinimide (1.1 g, 6.4 mmol) were mixed with anhydrous DMF (10 mL) in a 20 mL vial. The reaction was stirred at ambient temperature for 5 minutes. KOH (1.1 g, 18.3 mmol) and 2-(chloromethyl)-6-methylpyridine hydrochloride (1.4 g, 7.6 mmol) were added to the vial and the reaction mixture was stirred for 18 hours. The product was precipitated from solution by addition of H2O (10 mL) to the reaction mixture. The solids were collected vacuum filtration, washed with H2O and dried under vacuum to afford 3-bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two

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